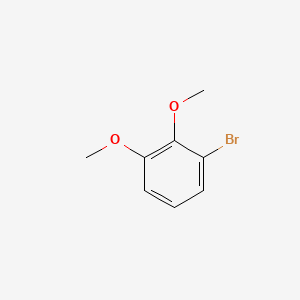

1-Bromo-2,3-dimethoxybenzene

説明

Synthesis Analysis

The synthesis of derivatives closely related to 1-Bromo-2,3-dimethoxybenzene, such as 1-(bromomethyl)-3,5-dimethoxybenzene, has been reported through straightforward multi-step procedures starting from simple benzoic acid derivatives. The structure of the synthesized compounds is typically confirmed using spectroscopic techniques and single crystal X-ray diffraction, demonstrating their precise molecular configuration and symmetry (Saeed et al., 2024).

Molecular Structure Analysis

The molecular structure of similar brominated dimethoxybenzene compounds has been elucidated using X-ray crystallography, revealing specific crystal symmetries and dimensions. Such studies provide valuable insights into the molecular geometry and potential interaction sites of 1-Bromo-2,3-dimethoxybenzene, which are crucial for understanding its reactivity and interactions with other molecules (Hammershøj et al., 2005).

Chemical Reactions and Properties

1-Bromo-2,3-dimethoxybenzene can undergo various chemical reactions, leveraging the bromine atom for further functionalization. Bromination of dimethoxybenzene derivatives under different conditions has been extensively studied, leading to a variety of bromination products. These reactions are influenced by the choice of solvent, temperature, and the specific brominating agent used, demonstrating the compound's versatility in synthetic chemistry (Aitken et al., 2016).

科学的研究の応用

Application 1: Antioxidant and Anticancer Activities

- Summary of Application : 1-Bromo-2,3-dimethoxybenzene is used in the synthesis of new methylated and acetylated bromophenol derivatives. These derivatives have shown potential for drug development due to their biological activities, such as antioxidant, anticancer, anti-diabetic, and anti-inflammatory activity .

- Methods of Application : The bromophenol derivatives were synthesized from easily available materials using simple operation procedures. The antioxidant and anticancer activities of these compounds were then evaluated at the cellular level .

- Results or Outcomes : The results showed that certain compounds ameliorated H2O2-induced oxidative damage and ROS generation in HaCaT keratinocytes .

Application 2: Synthesis of α-Brominated Acetophenone Derivatives

- Summary of Application : The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry. The bromination of various acetophenone derivatives was investigated .

- Methods of Application : The experiment was conducted using pyridine hydrobromide perbromide as the brominating agent. The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored .

- Results or Outcomes : The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

Application 3: Synthesis of Pharmaceutical Inhibitors

- Summary of Application : 1-Bromo-3,5-dimethoxybenzene is used as an intermediate in the synthetic preparation of pharmaceutical inhibitors via cross-coupling reactions .

Application 4: Synthesis of Anti-Cancer Drugs

- Summary of Application : 1-Bromo-3,5-dimethoxybenzene may be used to synthesize bis-[di-(3,5-dimethoxyphenyl)methylcyclopentadienyl]titanium(IV)dichloride, which can be used as an anti-cancer drug .

Application 5: Synthesis of Benzo[b]furans

- Summary of Application : 1-Bromo-2,4-dimethoxybenzene is used in the synthesis of 2,3-disubstituted benzo[b]furans .

Application 6: Synthesis of Dendrimer

- Summary of Application : 1-Bromo-2,4-dimethoxybenzene is used in the synthesis of dendrimer Si[CH2CH2Si(Me)2-2,4-(MeO)2-C6H3]4 .

Application 7: Electrophilic Aromatic Substitution

- Summary of Application : 1-Bromo-2,3-dimethoxybenzene is used in the synthesis of benzene derivatives through electrophilic aromatic substitution .

- Methods of Application : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .

Application 8: Synthesis of Natural Bromophenols

Safety And Hazards

特性

IUPAC Name |

1-bromo-2,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCEJNFOIRGNMKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90279309 | |

| Record name | 1-bromo-2,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2,3-dimethoxybenzene | |

CAS RN |

5424-43-1 | |

| Record name | 5424-43-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5424-43-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12214 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-2,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-aminophenoxy)ethyl]acetamide](/img/structure/B1267279.png)

![1H-Pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B1267286.png)